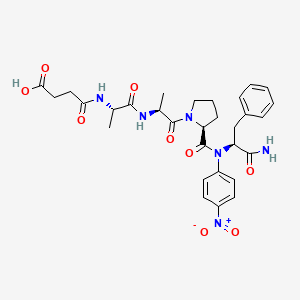

Suc-Ala-Ala-Pro-Phe-pNA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Pro-Phe-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. The final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature and solvent systems, are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the final product meets stringent quality standards .

化学反応の分析

Types of Reactions

Suc-Ala-Ala-Pro-Phe-pNA primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by proteases, resulting in the cleavage of the peptide bond and release of p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions .

Common Reagents and Conditions

Enzymes: Chymotrypsin, cathepsin G, subtilisin

Buffers: Tris-HCl, HEPES

Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)

Conditions: pH 7.5-8.0, temperature 25-37°CMajor Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its distinct color change .

科学的研究の応用

Suc-Ala-Ala-Pro-Phe-pNA is widely used in scientific research for:

Enzyme Activity Assays: It serves as a substrate for measuring the activity of proteases like chymotrypsin and cathepsin G

Drug Discovery: Used in screening potential inhibitors of proteases, which are targets for various therapeutic interventions

Biochemical Studies: Helps in understanding the kinetics and specificity of enzyme-substrate interactions

Medical Diagnostics: Employed in diagnostic assays to detect protease activity in biological samples

作用機序

The mechanism of action of Suc-Ala-Ala-Pro-Phe-pNA involves its recognition and binding by specific proteases. The enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the cleavage to occur .

類似化合物との比較

Similar Compounds

- N-Succinyl-Ala-Ala-Ala-p-nitroanilide

- N-Succinyl-Ala-Ala-Pro-Phe-pNA

Uniqueness

Suc-Ala-Ala-Pro-Phe-pNA is unique due to its specific substrate properties for chymotrypsin and cathepsin G, making it highly valuable for studying these enzymes. Its ability to produce a measurable color change upon hydrolysis enhances its utility in various assays .

生物活性

Suc-Ala-Ala-Pro-Phe-pNA (N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide) is a synthetic peptide substrate widely used in biochemical assays, particularly for studying serine proteases. This compound features a specific sequence of amino acids that mimics natural protein substrates, allowing it to be cleaved by various proteolytic enzymes. Its chromogenic properties facilitate the quantification of enzyme activity through colorimetric detection.

Chemical Structure and Properties

This compound consists of:

- Amino Acid Sequence : Succinyl group at the N-terminus, followed by two alanines (Ala), one proline (Pro), and one phenylalanine (Phe), terminating with a p-nitroanilide moiety.

- Molecular Formula : C₁₁H₁₄N₄O₄S

- Molecular Weight : 298.32 g/mol

The p-nitroanilide group provides chromogenic characteristics, allowing for the release of a yellow product (p-nitroaniline) upon enzymatic cleavage, which can be measured spectrophotometrically at 405 nm.

The biological activity of this compound primarily involves its hydrolysis by serine proteases. The mechanism can be summarized as follows:

- Enzyme-Substrate Interaction : The enzyme's active site interacts with the substrate.

- Peptide Bond Cleavage : The catalytic triad (serine, histidine, aspartate) facilitates nucleophilic attack on the carbonyl carbon of phenylalanine, leading to cleavage of the peptide bond.

- Release of Chromogenic Product : This reaction releases p-nitroaniline, which exhibits a measurable color change.

Applications in Research

This compound is utilized in various biochemical studies, including:

- Protease Activity Assays : It serves as a substrate to determine the activity of enzymes such as chymotrypsin, cathepsin G, and subtilisin.

- Kinetic Studies : Enables the assessment of enzyme kinetics and inhibitor effects on enzyme activity.

- High-Throughput Screening : Its chromogenic properties make it suitable for drug discovery applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in different contexts:

- Chymotrypsin Activity Determination

- Substrate Specificity

-

Inhibitor Screening

- Inhibitory effects on proteases were assessed using this compound as a substrate, providing insights into potential therapeutic agents targeting specific enzymes .

Comparative Analysis of Protease Substrates

| Substrate Name | Km (mM) | Enzyme Specificity |

|---|---|---|

| This compound | 1.7 | Chymotrypsin, Cathepsin G, Subtilisin |

| Suc-Leu-Tyr-pNA | 0.5 | Trypsin |

| Suc-Val-Leu-pNA | 0.8 | Neutrophil elastase |

特性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N6O9/c1-18(32-25(37)14-15-26(38)39)28(41)33-19(2)29(42)34-16-6-9-23(34)30(43)35(21-10-12-22(13-11-21)36(44)45)24(27(31)40)17-20-7-4-3-5-8-20/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H2,31,40)(H,32,37)(H,33,41)(H,38,39)/t18-,19-,23-,24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUKYRGKNPQLRF-WJNSRDFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)C(=O)N)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N6O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。